1-Chloro-2-nitro-4-propoxybenzene
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Overview
Description
1-Chloro-2-nitro-4-propoxybenzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a propoxy group
Preparation Methods
1-Chloro-2-nitro-4-propoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-4-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Chloro-2-nitro-4-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-amino-4-propoxybenzene, while oxidation of the propoxy group results in 1-chloro-2-nitro-4-carboxybenzene .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-chloro-2-nitro-4-propoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group stabilizes the transition state, facilitating the displacement of the chlorine atom by a nucleophile . In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-Chloro-2-nitro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Chloro-4-nitrobenzene: Lacks the propoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-2-nitrobenzene: Similar structure but without the propoxy group, affecting its solubility and reactivity.
1-Chloro-2,4-dinitrobenzene: Contains an additional nitro group, significantly increasing its electron-withdrawing capacity and reactivity towards nucleophiles.
The presence of the propoxy group in this compound imparts unique solubility and reactivity characteristics, distinguishing it from these related compounds .
Properties
IUPAC Name |
1-chloro-2-nitro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKROJFIAFBJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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